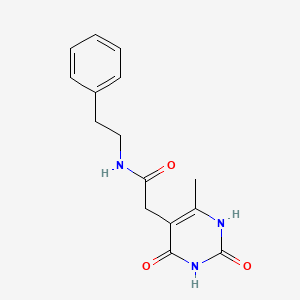

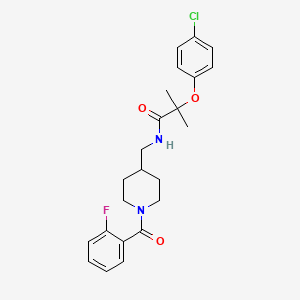

![molecular formula C22H20N4O3S B2647117 3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-42-5](/img/structure/B2647117.png)

3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of thieno[2,3-b]pyridine . Thieno[2,3-b]pyridine derivatives have been developed as electron deficient moieties for high triplet energy materials . They have been synthesized as high triplet energy bipolar host materials and have been effective as the host materials for green and blue phosphorescent organic light-emitting diodes .

Synthesis Analysis

Thieno[2,3-b]pyridine derivatives have been synthesized as high triplet energy bipolar host materials . The synthesis process typically involves the development of an electron deficient moiety for high triplet energy materials .Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives is complex and involves several functional groups . These compounds are typically developed as electron deficient moieties for high triplet energy materials .Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives have been used as host materials for green and blue phosphorescent organic light-emitting diodes . This suggests that they participate in chemical reactions that result in the emission of light.Scientific Research Applications

Synthesis and Chemical Properties

A key aspect of the research on this compound involves its synthesis and the exploration of its chemical properties. The compound is part of a broader class known as 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, which are known for their antiproliferative properties. Research by van Rensburg et al. (2017) highlighted the antiproliferative activity of these compounds, particularly against the phospholipase C enzyme, indicating their potential in cancer research. The study explored structure-activity relationships by modifying key functional groups, revealing that alterations at specific sites can enhance activity (van Rensburg et al., 2017).

Reaction Mechanisms and Product Formation

Research on the compound's reactions has led to discovering novel reaction mechanisms and product formations. For instance, Stroganova et al. (2019) demonstrated an unusual and stereoselective approach to synthesizing dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines through oxidation with commercially available bleach. This method yields moderate success and adds to the compound's synthetic versatility (Stroganova et al., 2019).

properties

IUPAC Name |

3-amino-N-[(3,5-dimethoxyphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c1-28-15-9-13(10-16(11-15)29-2)12-25-21(27)20-19(23)17-3-4-18(26-22(17)30-20)14-5-7-24-8-6-14/h3-11H,12,23H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHCXOAWRHYRLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

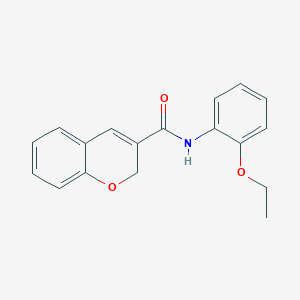

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2647035.png)

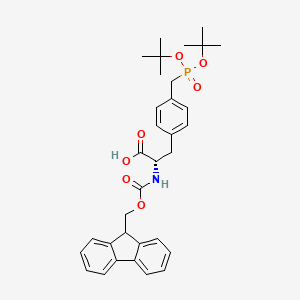

![2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2647037.png)

![N-[Cyano(cyclohexyl)methyl]-4-methylsulfonylbutanamide](/img/structure/B2647039.png)

![4-[amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline](/img/structure/B2647042.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-amine;hydrochloride](/img/structure/B2647046.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2647054.png)

![Ethyl 2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2647056.png)

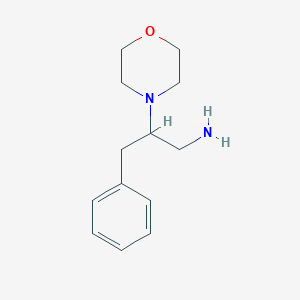

![4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2647057.png)